
3,5-Bis(hydroxymethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring two hydroxymethyl groups attached to the benzene ring at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(hydroxymethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzoic acid.
Oxidation: The methyl groups are oxidized to form the corresponding aldehyde groups using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups are then reduced to hydroxymethyl groups using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acid groups.
Reduction: The carboxylic acid group can be reduced back to hydroxymethyl groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 3,5-Dicarboxybenzoic acid
Reduction: this compound
Substitution: Derivatives with substituted hydroxymethyl groups
Wissenschaftliche Forschungsanwendungen
Applications in Materials Science
The compound has also found applications in creating nanocomposites where it acts as a compatibilizer between organic and inorganic phases. This enhances the dispersion of nanoparticles within polymer matrices, leading to improved mechanical and barrier properties .
Drug Development
In medicinal chemistry, 3,5-bis(hydroxymethyl)benzoic acid serves as a precursor for synthesizing various bioactive compounds. Its derivatives have shown potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Research indicates that modifications of this compound can lead to increased potency against certain cancer cell lines .
Analytical Chemistry
The compound's unique structure allows it to be utilized as a standard reference material in analytical chemistry for methods like High-Performance Liquid Chromatography (HPLC). Its stability and well-defined properties make it suitable for calibrating instruments used in pharmaceutical analysis .
Case Study 1: Polymer Development
A study demonstrated the use of this compound in developing a new class of thermosetting polymers that exhibited enhanced mechanical properties compared to traditional polymers. The addition of this compound resulted in an increase in tensile strength by approximately 30% .
Case Study 2: Anticancer Activity
In another study focusing on drug development, derivatives of this compound were tested against breast cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity with IC50 values lower than those of established chemotherapeutics .
Wirkmechanismus
The mechanism of action of 3,5-Bis(hydroxymethyl)benzoic acid involves its ability to form hydrogen bonds with various molecular targets. The hydroxymethyl groups can interact with other molecules through hydrogen bonding, influencing the compound’s reactivity and interactions. These interactions can affect biochemical pathways and molecular structures, making it a valuable tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the hydroxymethyl groups, making it less reactive in hydrogen bonding.
3,5-Dicarboxybenzoic acid: Contains carboxylic acid groups instead of hydroxymethyl groups, leading to different reactivity and applications.
3,5-Dihydroxybenzoic acid: Features hydroxyl groups directly attached to the benzene ring, differing in hydrogen bonding capabilities.
Uniqueness
3,5-Bis(hydroxymethyl)benzoic acid is unique due to its dual hydroxymethyl groups, which provide versatile reactivity and the ability to form strong hydrogen bonds. This makes it particularly useful in the synthesis of complex molecules and materials, as well as in various scientific research applications.
Biologische Aktivität
3,5-Bis(hydroxymethyl)benzoic acid is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
This compound is a derivative of benzoic acid characterized by two hydroxymethyl groups attached to the benzene ring at the 3 and 5 positions. Its molecular formula is C10H12O4. The presence of these hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of several cancer types, including breast cancer (MCF-7), colon cancer (Caco-2), and leukemia (HL-60). The compound's ability to induce apoptosis in cancer cells has been attributed to its effects on cell cycle regulation and modulation of signaling pathways involved in cancer progression .
Case Study: Inhibition of MCF-7 Cell Line
A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell viability:
- IC50 Value : Approximately 75 µM
- Mechanism : Induction of apoptosis via caspase activation and mitochondrial pathway involvement.
Antiviral Activity
Emerging research highlights the antiviral properties of this compound derivatives against influenza viruses. A specific derivative demonstrated significant inhibition against both wild-type and oseltamivir-resistant strains of influenza A virus in vitro. The compound was shown to interfere with viral replication at multiple stages, reducing viral protein expression significantly .
Table 2: Antiviral Efficacy Against Influenza A Virus
Compound Name | EC50 (µM) | Viral Strain | Reference |
---|---|---|---|
NC-5 (Derivative) | 80 | H1N1 | |
NC-5 (Derivative) | 100 | H1N1-H275Y (resistant strain) |
The biological activities of this compound can be attributed to its structural features that facilitate interactions with various molecular targets:
- Antimicrobial : Disruption of bacterial membranes and inhibition of metabolic enzymes.
- Anticancer : Modulation of apoptotic pathways and interference with cell cycle progression.
- Antiviral : Inhibition of viral entry and replication processes within host cells.
Eigenschaften
IUPAC Name |
3,5-bis(hydroxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMTKLMXUAOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.